
N-(1-(benzofuran-2-yl)propan-2-yl)tetrahydrofuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Benzofuran compounds can be synthesized using various methods. One of the most pertinent strategies involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . The cyclization of aryl acetylenes using transition-metal catalysis is another method .
Scientific Research Applications
Psychoactive Substance Research
These compounds, often referred to as “benzofury” compounds, are known to have stimulant-like properties in human users . They interact with monoamine transporters and 5-HT receptors . This makes them a subject of interest in the study of psychoactive substances and their effects on the human brain .
Neurochemical and Behavioral Effects Study
In animal models, these compounds have been used to study neurochemical and behavioral effects. For instance, they have been used in in vitro monoamine transporter assays in rat brain synaptosomes . They have also been used in in vivo studies to assess neurochemical and behavioral effects .
Study of Substance Abuse
The nonmedical use of these compounds is a worldwide public health concern . Therefore, they are used in research to understand substance abuse patterns, effects, and potential interventions .
Anti-Tumor Research
Benzofuran compounds have demonstrated potent anti-tumor properties . This makes them a potential area of exploration in the development of new cancer therapies .
Antibacterial Research
These compounds have shown antibacterial properties . This suggests potential applications in the development of new antibacterial agents .
Anti-Oxidative Research
Benzofuran compounds have anti-oxidative properties . This suggests potential applications in the development of treatments for conditions related to oxidative stress .
Antiviral Research
Benzofuran compounds have demonstrated antiviral properties . This suggests potential applications in the development of new antiviral agents .
Public Health Education
Given the potential health risks associated with the nonmedical use of these compounds, such as causing anxiety, sinus tachycardia, hypertension, and QT prolongation , they are used in public health education to inform about the risks of consumption .
properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-11(17-16(18)13-6-7-19-10-13)8-14-9-12-4-2-3-5-15(12)20-14/h2-5,9,11,13H,6-8,10H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFNCMMIDKNBEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3CCOC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

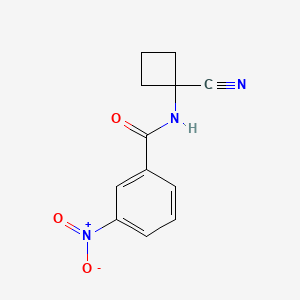
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2392025.png)
![N-(2,4-difluorophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2392026.png)
![2-[2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2392030.png)
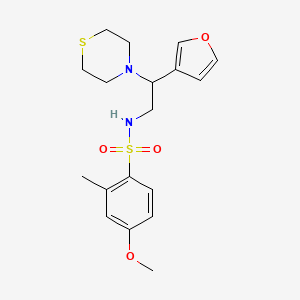
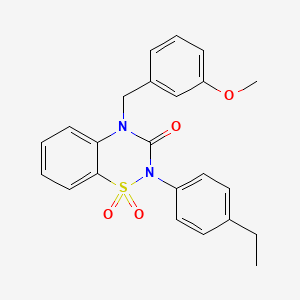
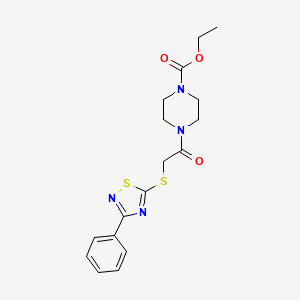
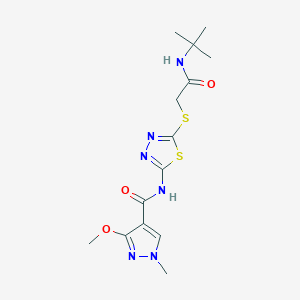
![2-[[[2-(4-Ethyl-2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol,monohydrochloride](/img/structure/B2392038.png)

![N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide](/img/structure/B2392040.png)
![N-[1-(pyridin-2-ylmethyl)piperidin-4-ylidene]hydroxylamine](/img/structure/B2392043.png)

![Tert-butyl 2-[(cyclopropylmethoxy)methyl]morpholine-4-carboxylate](/img/structure/B2392045.png)